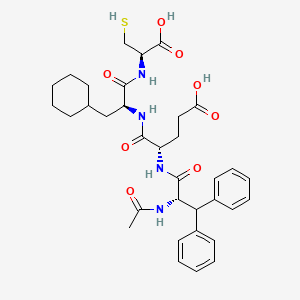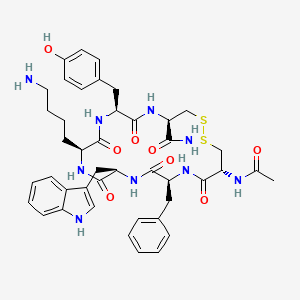
Ac-Cys(1)-Phe-D-Trp-Lys-Tyr-Cys(1)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide is a synthetic peptide with a specific sequence of amino acids. This peptide is characterized by the presence of acetylated cysteine residues at both the N-terminus and C-terminus, which can influence its stability and biological activity. The inclusion of D-Tryptophan, an unnatural amino acid, further distinguishes this peptide, potentially altering its interaction with biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, usually protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at the N-terminus and side chains, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. High-performance liquid chromatography (HPLC) is commonly used to purify the final product, ensuring high purity and consistency.
化学反应分析
Types of Reactions
Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino groups in lysine and the phenolic group in tyrosine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with acyl or alkyl groups attached to lysine or tyrosine residues.
科学研究应用
Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its interactions with proteins and enzymes, particularly those involving cysteine residues.
Medicine: Explored for potential therapeutic applications, such as enzyme inhibitors or modulators of protein-protein interactions.
Industry: Utilized in the development of peptide-based materials and sensors.
作用机制
The mechanism by which Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide exerts its effects depends on its interaction with specific molecular targets. The acetylated cysteine residues can form disulfide bonds with cysteine residues in target proteins, potentially altering their structure and function. The presence of D-Tryptophan may influence the peptide’s binding affinity and specificity.
相似化合物的比较
Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide: can be compared with other peptides containing cysteine residues, such as:
Glutathione: A tripeptide with a cysteine residue, involved in redox reactions and detoxification.
Oxytocin: A peptide hormone with a disulfide bond, involved in social bonding and reproduction.
Vasopressin: A peptide hormone with a disulfide bond, involved in water retention and blood pressure regulation.
The uniqueness of Acetyl-Cysteine(1)-Phenylalanine-D-Tryptophan-Lysine-Tyrosine-Cysteine(1)-Amide lies in its specific sequence and the presence of D-Tryptophan, which can confer distinct biological properties and interactions.
属性
分子式 |
C43H53N9O8S2 |
|---|---|
分子量 |
888.1 g/mol |
IUPAC 名称 |
(4R,7S,10S,13R,16S,19R)-19-acetamido-10-(4-aminobutyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C43H53N9O8S2/c1-25(53)47-37-24-62-61-23-36(38(45)55)52-41(58)34(20-27-14-16-29(54)17-15-27)49-39(56)32(13-7-8-18-44)48-42(59)35(21-28-22-46-31-12-6-5-11-30(28)31)51-40(57)33(50-43(37)60)19-26-9-3-2-4-10-26/h2-6,9-12,14-17,22,32-37,46,54H,7-8,13,18-21,23-24,44H2,1H3,(H2,45,55)(H,47,53)(H,48,59)(H,49,56)(H,50,60)(H,51,57)(H,52,58)/t32-,33-,34-,35+,36-,37-/m0/s1 |
InChI 键 |
UHSPHALTSYXFRP-AWWLJPPNSA-N |
手性 SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
规范 SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Amino-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzonitrile](/img/structure/B10846144.png)

![Ac-[CEHdFRWC]-NH2](/img/structure/B10846156.png)
![Ac-[CFWKYC]-NH2](/img/structure/B10846160.png)
![9-[2-(1-Phosphonopropan-2-yloxy)ethyl]guanine](/img/structure/B10846161.png)
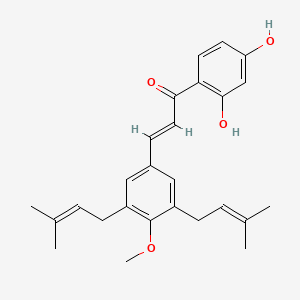


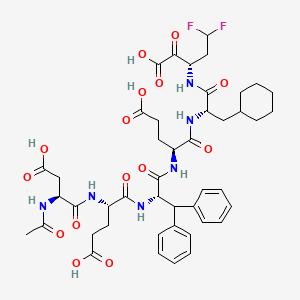
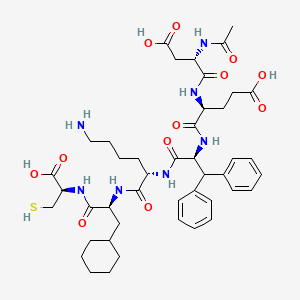
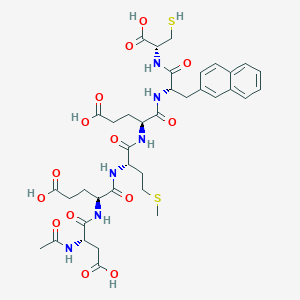
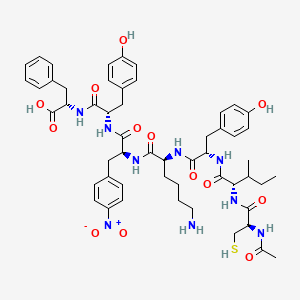
![Ac-dR[CEHdFRWC]-NH2](/img/structure/B10846204.png)
